

Spectroscopic Profile of Purified 2-Phenylethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylethanol

Cat. No.: B1677666

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This technical guide provides a comprehensive overview of the spectroscopic data for purified **2-phenylethanol**, a primary alcohol widely used in the fragrance, flavor, and pharmaceutical industries. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2-phenylethanol** are presented below.

^1H NMR Data

The ^1H NMR spectrum of **2-phenylethanol** shows distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Coupling Constant (J) in Hz
Phenyl (C_6H_5)	7.27 - 7.35	multiplet (m)	-
Methylene ($-\text{CH}_2\text{-Ph}$)	2.89	triplet (t)	6.7
Methylene ($-\text{CH}_2\text{-OH}$)	3.86	triplet (t)	6.7
Hydroxyl ($-\text{OH}$)	2.18	broad singlet (br s)	-

Note: The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent used.[\[1\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Chemical Shift (δ) in D_2O (ppm)
C1 (ipso-C)	138.6	141.812
C2/C6 (ortho-C)	129.0	131.775
C3/C5 (meta-C)	128.6	131.370
C4 (para-C)	126.4	129.177
$-\text{CH}_2\text{-Ph}$	39.2	40.511
$-\text{CH}_2\text{-OH}$	63.8	65.315

Data sourced from various spectral databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid sample like **2-phenylethanol**.

- Sample Preparation:

- Accurately weigh approximately 5-20 mg of purified **2-phenylethanol** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[\[5\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial.[\[5\]](#)[\[6\]](#)
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[\[5\]](#)
- Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[\[7\]](#)
- Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[\[5\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[5\]](#)
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[5\]](#)
 - Tune the probe to the appropriate nucleus (^1H or ^{13}C).[\[5\]](#)
 - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.[\[5\]](#)
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **2-phenylethanol** shows characteristic absorption bands for the hydroxyl and aromatic groups.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (sp ² aromatic)	3000 - 3100	Medium
C-H stretch (sp ³ aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic ring)	1450 - 1600	Medium
C-O stretch (primary alcohol)	1000 - 1100	Strong
C-H bend (aromatic)	690 - 900	Strong

Data compiled from typical values for the respective functional groups.[\[8\]](#)[\[9\]](#)

Experimental Protocol for IR Spectroscopy

For a liquid sample like **2-phenylethanol**, the "neat" sampling technique is commonly employed.[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Place one to two drops of purified **2-phenylethanol** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[\[10\]](#)[\[11\]](#)
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[11\]](#)

- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[\[10\]](#)
 - Acquire the background spectrum (of the empty instrument).
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Post-Acquisition:
 - Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2-phenylethanol** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
122	23.5	$[\text{C}_8\text{H}_{10}\text{O}]^+$ (Molecular Ion)
92	55.3	$[\text{C}_7\text{H}_8]^+$
91	100	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
65	18.2	$[\text{C}_5\text{H}_5]^+$
31	8.3	$[\text{CH}_2\text{OH}]^+$

Data sourced from the MassBank database.[\[12\]](#) The base peak at m/z 91 is characteristic of compounds containing a benzyl group.

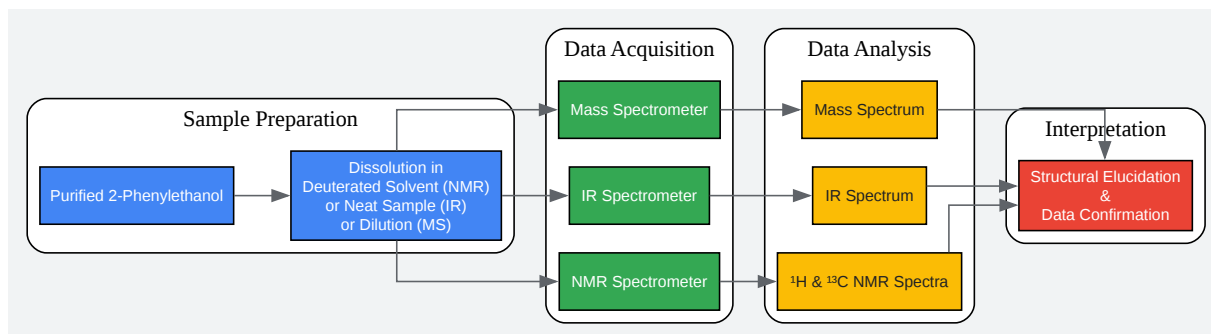
Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a liquid sample using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.^[13]

- Sample Preparation:
 - Prepare a dilute solution of **2-phenylethanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
 - The concentration should be optimized for the specific instrument, typically in the parts-per-million (ppm) range.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - The sample is vaporized and separated on the GC column.
 - The separated components elute from the column and enter the ion source of the mass spectrometer.^[14]
 - In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[15]
 - The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.^[15]
 - The ions are detected, and a mass spectrum is generated.^[14]

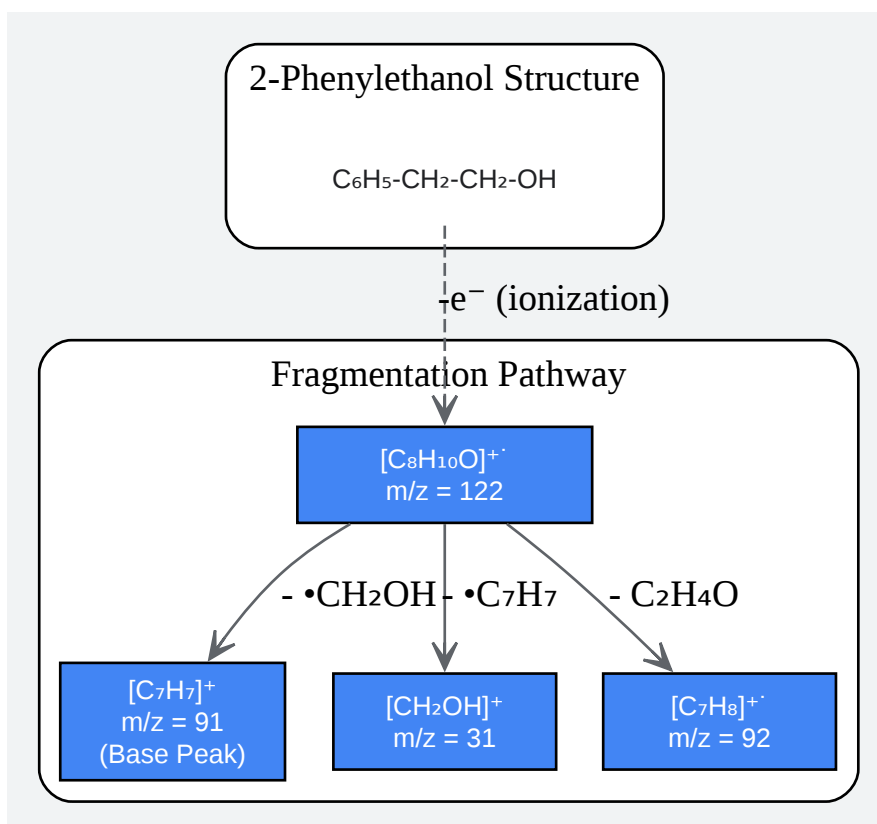
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of **2-phenylethanol** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of **2-phenylethanol**.



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Caption: Proposed mass spectral fragmentation of **2-phenylethanol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of Purified 2-Phenylethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677666#spectroscopic-data-nmr-ir-mass-spec-of-purified-2-phenylethanol]

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